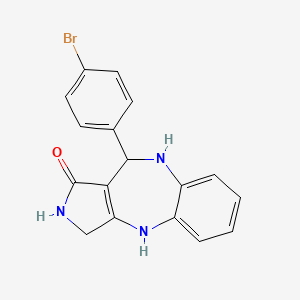
3,4,9,10-Tetrahydro-10-(4-bromophenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,9,10-Tetrahydro-10-(4-bromophenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a useful research compound. Its molecular formula is C17H14BrN3O and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4,9,10-Tetrahydro-10-(4-bromophenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
The molecular formula for this compound is C17H14BrN3O. It features a complex structure typical of pyrrolo[3,4-b]benzodiazepines, which are known for their diverse pharmacological effects.
Synthesis
The synthesis of this compound has been explored through various methodologies. One notable method includes a multi-step synthesis starting from Wang resin-immobilized allylglycine to yield polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines .
Antidepressant and Anxiolytic Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. For instance, benzodiazepine derivatives are known to modulate GABA receptors, leading to increased inhibitory neurotransmission in the brain .
Neuroleptic Activity
Additionally, related compounds have demonstrated neuroleptic activity. A study highlighted the potential of certain benzodiazepine derivatives to inhibit conditioned avoidance responses in animal models without causing catalepsy—an important consideration for minimizing side effects associated with traditional neuroleptics .
Antibacterial Activity
Preliminary investigations into the antibacterial properties of benzodiazepine derivatives have shown promise. Compounds with similar structures have been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations .
Case Study 1: Neuropharmacological Assessment
In a controlled study assessing the neuropharmacological profile of similar compounds, it was found that certain derivatives exhibited a favorable balance between efficacy and side effects. The study utilized various behavioral assays in rodents to evaluate anxiolytic and antidepressant effects alongside potential motor side effects .
Case Study 2: Antibacterial Screening
Another investigation involved synthesizing derivatives of the compound and screening them against a panel of bacterial pathogens. The results indicated that specific modifications to the molecular structure enhanced antibacterial activity significantly compared to standard antibiotics .
Data Tables
| Compound | Activity Type | Tested Strains | Inhibition Concentration (mg/mL) |
|---|---|---|---|
| 3a | Antibacterial | E. coli | 1.6 |
| 3b | Antidepressant | - | Effective in behavioral tests |
| 3c | Neuroleptic | - | No catalepsy at effective doses |
Propiedades
Número CAS |
137987-42-9 |
|---|---|
Fórmula molecular |
C17H14BrN3O |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H14BrN3O/c18-11-7-5-10(6-8-11)16-15-14(9-19-17(15)22)20-12-3-1-2-4-13(12)21-16/h1-8,16,20-21H,9H2,(H,19,22) |
Clave InChI |
XTCBCPULZXYFEY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)Br)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















